![molecular formula C13H15N3O3S B6079417 N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide](/img/structure/B6079417.png)
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide
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Overview
Description
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1H-indazole-3-carboxamide, commonly known as DTTIC, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of DTTIC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. Specifically, DTTIC has been found to inhibit the activity of protein kinases, which play a crucial role in cell signaling and regulation. By inhibiting these enzymes, DTTIC may disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
DTTIC has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and induction of apoptosis in cancer cells. In addition, DTTIC has been found to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
One advantage of using DTTIC in lab experiments is its potential as a cancer therapeutic agent. However, there are also limitations to its use, such as its low solubility in water and potential toxicity at high doses. Further research is needed to determine the optimal conditions for using DTTIC in lab experiments.
Future Directions
There are several future directions for research on DTTIC. One area of focus could be on improving the synthesis method to increase the yield and purity of the compound. Another area of research could be on exploring the potential applications of DTTIC in the treatment of other diseases, such as neurodegenerative disorders. Additionally, further studies are needed to elucidate the mechanism of action of DTTIC and to determine the optimal conditions for its use in lab experiments.
Synthesis Methods
DTTIC can be synthesized through a multistep process involving the reaction of 3-bromo-1H-indazole with 2-chloroacetyl chloride, followed by the reaction of the resulting intermediate with thioacetic acid. The final product is obtained by oxidation of the thioacetic acid intermediate with hydrogen peroxide. The yield of DTTIC can be improved by optimizing the reaction conditions, such as reaction time, temperature, and solvent.
Scientific Research Applications
DTTIC has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that DTTIC can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. DTTIC has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, DTTIC has been shown to have anti-inflammatory and antioxidant properties, which may have implications for the treatment of various diseases.
properties
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c17-13(14-7-9-5-6-20(18,19)8-9)12-10-3-1-2-4-11(10)15-16-12/h1-4,9H,5-8H2,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXQDXXWWKTFNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=NNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-1H-indazole-3-carboxamide |
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